molecular formula C21H28O2Si B14267796 2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- CAS No. 136022-54-3

2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-

Cat. No.: B14267796
CAS No.: 136022-54-3
M. Wt: 340.5 g/mol
InChI Key: NLGPUPVRWVURPX-UHFFFAOYSA-N
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Description

2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- is an organic compound that belongs to the class of silyl ethers. This compound is characterized by the presence of a butanone group, a silyl ether group, and a methyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- typically involves the reaction of 2-butanone with a silylating agent such as tert-butyldiphenylsilyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to facilitate the formation of the silyl ether bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases to facilitate the reaction.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted silyl ethers depending on the reagents used.

Scientific Research Applications

2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- involves the formation of stable silyl ether bonds. The silyl group protects the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other sites in the molecule. This selective protection is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers: Similar in function but with different steric and electronic properties.

    Triisopropylsilyl ethers: Offer greater steric protection but are less reactive.

    Methoxymethyl ethers: Provide protection but are more easily cleaved under acidic conditions.

Uniqueness

2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- is unique due to its balance of steric protection and reactivity. The bulky tert-butyl and diphenyl groups provide significant steric hindrance, making it a robust protecting group in various synthetic applications.

Properties

CAS No.

136022-54-3

Molecular Formula

C21H28O2Si

Molecular Weight

340.5 g/mol

IUPAC Name

1-[tert-butyl(diphenyl)silyl]oxy-3-methylbutan-2-one

InChI

InChI=1S/C21H28O2Si/c1-17(2)20(22)16-23-24(21(3,4)5,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3

InChI Key

NLGPUPVRWVURPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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